molecular formula C7H7N3S B2979332 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole CAS No. 1187559-72-3

2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole

Cat. No.: B2979332
CAS No.: 1187559-72-3
M. Wt: 165.21
InChI Key: FVYFZVGBLSPSBG-UHFFFAOYSA-N
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Description

Historical Perspectives and Contemporary Significance of Nitrogen and Sulfur Heterocycles

The history of heterocyclic chemistry dates back to the 19th century with the isolation of naturally occurring alkaloids and the synthesis of the first synthetic dyes. Nitrogen-containing heterocycles, such as pyridine (B92270) and pyrimidine, were among the first to be studied and were soon found to be integral components of many biological molecules, including nucleic acids and vitamins. Similarly, sulfur-containing heterocycles like thiophene, first discovered as a contaminant in coal tar-derived benzene (B151609), quickly became important building blocks in the burgeoning chemical industry.

In the contemporary scientific landscape, nitrogen and sulfur heterocycles are indispensable tools in drug discovery. accelachem.com A significant portion of pharmaceuticals on the market today contain at least one heterocyclic ring, with nitrogen and sulfur atoms playing crucial roles in modulating the physicochemical properties and biological activities of these drugs. nzqa.govt.nz Their ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, makes them ideal pharmacophores for targeting a wide range of biological receptors and enzymes.

Strategic Importance of Hybrid Pyrazole-Thiazole Architectures in Chemical Synthesis and Functional Materials

The combination of the pyrazole (B372694) and thiazole (B1198619) rings into a single molecular architecture creates a unique scaffold with a rich electronic and steric profile. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. nzqa.govt.nzfluorochem.co.uk Thiazoles, on the other hand, are five-membered rings containing both a sulfur and a nitrogen atom, and are found in a variety of natural products and synthetic compounds with a broad spectrum of biological effects.

The strategic importance of hybrid pyrazole-thiazole architectures lies in the potential for synergistic effects, where the combined molecule exhibits enhanced or entirely new properties compared to its individual components. In chemical synthesis, these hybrid systems serve as versatile intermediates for the construction of more complex molecules. In the realm of functional materials, the unique electronic properties of these compounds make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Trajectory and Future Prospects for 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole

While extensive research has been conducted on the broader class of pyrazole-thiazole hybrids, specific investigations into "this compound" (CAS Number: 1187559-72-3) are less prevalent in publicly available literature. However, based on the trends in the field, the research trajectory for this compound and its analogues is likely to focus on several key areas.

One promising avenue of research is the exploration of its potential as a bioactive agent. Given the well-documented pharmacological activities of both pyrazole and thiazole moieties, it is plausible that "this compound" could exhibit interesting biological properties. Future studies may involve the synthesis of a library of derivatives with various substituents on the pyrazole and thiazole rings to establish structure-activity relationships (SAR) and identify lead compounds for drug discovery programs.

Another area of potential interest is its application in materials science. The conjugated π-system of the pyrazole-thiazole core suggests that this compound could possess interesting photophysical properties. Research in this direction might involve the investigation of its fluorescence, phosphorescence, and charge transport characteristics to assess its suitability for use in electronic devices.

The synthesis of "this compound" and its derivatives can be achieved through various synthetic routes, often involving the condensation of a pyrazole-containing precursor with a thiazole-forming reagent. While a specific, detailed synthesis for this exact compound is not widely published, analogous syntheses of similar pyrazole-thiazole hybrids provide a roadmap for its preparation. For instance, a common approach involves the reaction of a 3-thiosemicarbazidomethyl-pyrazole with an α-haloketone.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1187559-72-3
Molecular Formula C₇H₇N₃S
Molecular Weight 165.22 g/mol
Appearance Solid
Purity Typically >97%

Note: The data in this table is based on information from chemical suppliers and may not represent experimentally verified values from peer-reviewed research.

Table 2: Spectroscopic Data for a Structurally Similar Compound: 2-(1-Phenyl-5-methyl-1H-pyrazol-3-yl)-4-phenyl-1,3-thiazole

Spectroscopic TechniqueObserved Signals (ppm)
¹H NMR (CDCl₃) δ 7.85 (d, 2H), 7.45-7.30 (m, 8H), 6.80 (s, 1H), 2.40 (s, 3H)
¹³C NMR (CDCl₃) δ 167.5, 151.0, 145.2, 139.8, 134.5, 129.8, 129.1, 128.8, 128.5, 126.3, 115.8, 108.2, 12.5

Note: This data is for a related compound and is provided for illustrative purposes. The exact spectral data for "this compound" may differ.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-5-4-6(10-9-5)7-8-2-3-11-7/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYFZVGBLSPSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 5 Methyl 1h Pyrazol 3 Yl 1,3 Thiazole and Its Molecular Derivatives

Cyclocondensation Approaches for Thiazole (B1198619) Ring Formation

The construction of the thiazole ring in 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole and its analogs frequently relies on cyclocondensation reactions, with the Hantzsch thiazole synthesis being a cornerstone methodology. tandfonline.combeilstein-journals.org This approach and its variations involve the reaction of a sulfur-containing nucleophile with a dielectrophilic species to form the five-membered thiazole ring.

Reactions Involving Thioamides and Phenacyl Bromides

A prevalent and efficient method for the synthesis of 2-(pyrazol-3-yl)thiazoles is the Hantzsch reaction, which involves the cyclocondensation of a pyrazole-3-carbothioamide with an α-haloketone, such as a phenacyl bromide. researchgate.net This reaction proceeds through the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring.

The general scheme for this reaction is as follows:

Scheme 1: General Hantzsch thiazole synthesis for 2-(pyrazol-3-yl)thiazole derivatives.

This methodology has been successfully applied to synthesize a range of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives. researchgate.net The reaction of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with various substituted phenacyl bromides in a suitable solvent like ethanol (B145695) under reflux conditions affords the desired products in good yields.

EntryPyrazole-3-carbothioamide Substituent (Ar1)Phenacyl Bromide Substituent (Ar2)Product
1PhenylPhenyl2-(1,5-Diphenyl-1H-pyrazol-3-yl)-4-phenyl-1,3-thiazole
24-Chlorophenyl4-Bromophenyl2-(5-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-4-(4-bromophenyl)-1,3-thiazole
34-Methoxyphenyl4-Nitrophenyl2-(5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-yl)-4-(4-nitrophenyl)-1,3-thiazole
Table 1: Examples of 2-(Pyrazol-3-yl)thiazole Derivatives Synthesized via Hantzsch Reaction.

Utilization of Thiosemicarbazide (B42300) and Chalcone (B49325) Derivatives

An alternative and widely used strategy for constructing the pyrazole-thiazole scaffold involves the reaction of chalcones with thiosemicarbazide. rdd.edu.iqnih.gov In this approach, the pyrazole (B372694) ring is typically formed first through the reaction of a chalcone (an α,β-unsaturated ketone) with thiosemicarbazide under basic conditions. This reaction proceeds via a Michael addition of the hydrazine (B178648) nitrogen of thiosemicarbazide to the β-carbon of the chalcone, followed by cyclization and dehydration to form a pyrazoline-1-carbothioamide. This intermediate can then be further reacted to form the thiazole ring.

The pyrazoline-1-carbothioamide can undergo reaction with an α-haloketone in a manner analogous to the Hantzsch synthesis to afford the final 2-(pyrazolin-1-yl)thiazole derivative. nih.gov

Chalcone Ar1Chalcone Ar2Product (after reaction with phenacyl bromide)
PhenylPhenyl2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole
4-MethoxyphenylPhenyl2-(5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole
4-Chlorophenyl4-Nitrophenyl2-(5-(4-Chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole
Table 2: Pyrazolyl-thiazole derivatives from chalcone and thiosemicarbazide precursors.

Strategies for Pyrazole Ring Construction

Hydrazine-Mediated Cyclization Reactions

The Knorr pyrazole synthesis and related methodologies are fundamental to the formation of the pyrazole ring. nih.govorganic-chemistry.org This typically involves the reaction of a β-diketone with hydrazine hydrate (B1144303) or a substituted hydrazine. For the synthesis of this compound, a suitable precursor would be a 1,3-dicarbonyl compound that can provide the 5-methyl substitution on the pyrazole ring.

For instance, the reaction of acetylacetone (B45752) with hydrazine hydrate would yield 3,5-dimethylpyrazole. To obtain the desired 5-methyl-1H-pyrazole with a functional group at the 3-position suitable for thiazole ring formation, a more elaborate 1,3-dicarbonyl precursor is necessary.

Precursor Design and Functional Group Interconversions

The synthesis of the key intermediate, 5-methyl-1H-pyrazole-3-carbothioamide, is crucial for the subsequent Hantzsch thiazole synthesis. This precursor can be prepared from ethyl 5-methyl-1H-pyrazole-3-carboxylate. The synthesis of this pyrazole ester can be achieved through the cyclocondensation of a β-ketoester, such as ethyl 2,4-dioxovalerate, with hydrazine hydrate.

The ester can then be converted to the corresponding amide, which is subsequently thionated using a reagent like Lawesson's reagent to yield the desired 5-methyl-1H-pyrazole-3-carbothioamide.

Multi-Component and Tandem Reaction Sequences for Integrated Heterocycle Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrazole-thiazoles in a single step. mdpi.comacgpubs.org These reactions involve the combination of three or more reactants in a one-pot procedure to form the final product, which incorporates portions of all the starting materials.

One such approach involves the one-pot condensation of a β-ketothioamide, an aldehyde, and an α-haloketone. While a direct multi-component synthesis for this compound is not extensively documented, related structures have been synthesized using this strategy. For example, the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds can lead to thiazole and thiazolyl-pyrazole derivatives. acgpubs.org

A plausible multi-component strategy for the target molecule could involve the in-situ formation of a pyrazole intermediate which then reacts with components to form the thiazole ring.

Component 1Component 2Component 3Product Type
β-KetoesterHydrazineα-HaloketonePyrazolyl-thiazole
ChalconeThiosemicarbazideα-HaloketonePyrazolyl-thiazole
Pyrazole-carbaldehydeThiosemicarbazideα-HaloketonePyrazolyl-thiazole-hydrazone
Table 3: Conceptual multi-component approaches to pyrazolyl-thiazole scaffolds.

Green Chemistry Principles in the Synthesis of Pyrazole-Thiazole Compounds

The application of green chemistry principles to the synthesis of pyrazole-thiazole compounds aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

One prominent green approach involves a multicomponent reaction for synthesizing pyrazole-linked thiazoles in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), a recyclable hydrogen-bond-donating solvent. This method allows for the formation of C–C, C–N, and C–S bonds in a single pot at room temperature, generating water as the only byproduct. acs.org The process is notable for being metal- and additive-free, having high atom economy, and being scalable. acs.org

Other green protocols have been developed that utilize eco-friendly solvents and catalysts. For instance, a two-step synthesis for novel pyrazole-based hydrazineyl-thiazole derivatives uses ethanol as a green solvent and p-toluenesulfonic acid (p-TSA) as an efficient catalyst. acs.orgnih.gov This method offers advantages such as operational simplicity and high yields. acs.orgnih.gov Similarly, nano-ZnO has been employed as an efficient and reusable catalyst for the synthesis of 1,3,5-substituted pyrazoles, achieving excellent yields in short reaction times with an easy work-up procedure. rsc.org The Knorr pyrazole synthesis, a classic method, has also been adapted using ammonium (B1175870) chloride as an inexpensive, non-toxic, and environmentally benign catalyst in ethanol, minimizing waste. acs.org

Microwave-induced synthesis represents another green technique, often allowing for solvent-free reactions and significantly reduced reaction times. acs.org The use of solid acid catalysts like Envirocat EPZ-10® further contributes to greener synthesis by being reusable and facilitating reactions in aqueous media or under solvent-free grinding conditions. acs.org

The table below summarizes various green chemistry approaches applied in the synthesis of pyrazole-thiazole derivatives.

Green Chemistry ApproachKey FeaturesExamples of Application
Multicomponent Reactions One-pot synthesis, high atom economy, reduced waste.Synthesis of pyrazole-linked thiazoles in HFIP at room temperature. acs.org
Green Solvents Use of non-toxic, renewable solvents like ethanol and water.p-TSA catalyzed synthesis of hydrazineyl-thiazole derivatives in ethanol. acs.orgnih.gov
Recyclable Catalysts Use of catalysts that can be easily recovered and reused.Nano-ZnO for 1,3,5-substituted pyrazoles; Envirocat EPZ-10® for various heterocycles. acs.orgrsc.org
Energy Efficiency Use of alternative energy sources like microwaves to reduce reaction times.Microwave-induced synthesis of geminal diacetates. acs.org
Solvent-Free Conditions Reactions conducted by grinding reagents together, eliminating solvent use.Synthesis of bis(4-hydroxy coumarins) using EPZ-10 catalyst via grinding. acs.org

Stereochemical Considerations and Control in Synthetic Pathways

While the parent compound this compound is achiral, its derivatives can incorporate stereocenters, making stereochemical control a critical aspect of their synthesis. The development of asymmetric methods to produce enantiomerically pure pyrazole-thiazole derivatives is essential for studying their pharmacological properties, as different enantiomers can exhibit distinct biological activities.

Stereochemical control can be a challenge, particularly in classical heterocyclic syntheses. For example, in the Hantzsch thiazole synthesis, a common method for forming the thiazole ring, epimerization of existing stereocenters adjacent to the forming ring can occur. acs.orgnih.gov Studies have shown that the stereochemical outcome can be influenced by electronic factors; electron-donating substituents can accelerate the reaction and favor retention of stereochemistry, while electron-withdrawing groups may allow for competitive tautomerization, leading to a loss of stereochemical integrity. acs.org Understanding these factors allows for better reaction design to avoid the formation of unwanted epimers. acs.org

To achieve high levels of stereocontrol, chemists employ several strategies, including the use of chiral auxiliaries, chiral catalysts, and asymmetric cascade reactions.

Chiral Auxiliaries: A well-established method involves attaching a chiral auxiliary to a substrate to direct the stereochemical outcome of a subsequent reaction. For instance, tert-butanesulfinamide has been successfully used as a chiral auxiliary in the asymmetric synthesis of novel pyrazole derivatives where a chiral center is directly bonded to a nitrogen atom of the pyrazole ring. nih.gov The synthesis involves the stereoselective addition of an organolithium reagent to a chiral sulfinylimine, followed by cyclization to form the pyrazole. nih.gov

Asymmetric Catalysis: The use of chiral catalysts is a powerful tool for creating stereocenters with high enantioselectivity. Organocatalysis and metal-based catalysis have been applied to the synthesis of chiral pyrazolones, which are versatile precursors. rwth-aachen.dethieme-connect.com For example, chiral squaramide catalysts have been used in the enantioselective Michael addition of pyrazolin-5-ones to various acceptors, creating a tetrasubstituted carbon stereocenter at the C-4 position. rwth-aachen.dethieme-connect.com Similarly, N-heterocyclic carbenes have catalyzed the asymmetric [3 + 3] annulation of enals with pyrazol-5-amines to produce chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and enantioselectivities. rsc.org

Cascade Reactions: Cascade or tandem reactions allow for the construction of complex chiral molecules in a single, efficient operation. A straightforward synthesis of chiral pyrazoles with a stereocenter at the N-1 position has been developed through a cascade process involving a 1,3-dipolar cycloaddition followed by a stereoretentive acs.orgrwth-aachen.de-sigmatropic rearrangement. uniovi.es

The table below outlines key strategies for achieving stereochemical control in the synthesis of chiral pyrazole-thiazole derivatives.

Synthetic StrategyDescriptionExample Application
Control in Hantzsch Synthesis Modifying reaction conditions or substrate electronics to prevent epimerization of adjacent stereocenters.Correlation of stereochemical outcome with Hammett free-energy relationships to guide substituent choice. acs.org
Chiral Auxiliaries A temporary chiral group directs a stereoselective transformation.Use of tert-butanesulfinamide for the asymmetric synthesis of N-chiral pyrazoles. nih.gov
Organocatalysis Use of small chiral organic molecules to catalyze enantioselective reactions.Squaramide-catalyzed Michael addition to pyrazolin-5-ones to create C-4 stereocenters. rwth-aachen.dethieme-connect.com
Metal-Based Catalysis Use of chiral metal complexes to achieve high stereoselectivity.Asymmetric synthesis of pyrano-annulated pyrazoles using a sequential squaramide and silver catalysis. rwth-aachen.de
Cascade Reactions Multi-step reactions in one pot that generate chirality.1,3-dipolar cycloaddition/ acs.orgrwth-aachen.de-sigmatropic rearrangement cascade to synthesize N-chiral pyrazoles. uniovi.es

Advanced Spectroscopic and Diffraction Based Characterization of 2 5 Methyl 1h Pyrazol 3 Yl 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through a variety of NMR experiments, it is possible to map the carbon framework, identify the chemical environment of each proton, and establish the connectivity between atoms.

While specific experimental spectra for 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole are not widely available in the cited literature, the expected spectral data can be reliably predicted based on the known chemical shifts and coupling constants of analogous pyrazole (B372694) and thiazole (B1198619) derivatives. ekb.egnih.govnih.govacs.orguobaghdad.edu.iq

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, distinct signals are expected for the protons of the methyl group, the pyrazole ring, the thiazole ring, and the N-H proton of the pyrazole.

The methyl group protons (CH₃) are expected to appear as a singlet in the upfield region of the spectrum. The pyrazole ring has a single proton (C4-H), which would also appear as a singlet. The two protons on the thiazole ring (C4-H and C5-H) are expected to appear as doublets due to coupling with each other. The N-H proton of the pyrazole ring is anticipated to be a broad singlet, and its chemical shift can be concentration-dependent.

Table 1: Expected ¹H NMR Chemical Shifts

Proton Expected Chemical Shift (δ, ppm) Multiplicity
CH₃ (on Pyrazole) ~2.3 - 2.5 Singlet
C4-H (on Pyrazole) ~6.5 - 6.8 Singlet
C5-H (on Thiazole) ~7.3 - 7.6 Doublet
C4-H (on Thiazole) ~7.8 - 8.1 Doublet

Note: The data in this table is illustrative and based on typical values for similar heterocyclic systems.

¹³C NMR spectroscopy is used to determine the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The methyl carbon will appear at the highest field (lowest ppm). The carbons of the pyrazole and thiazole rings will resonate in the aromatic region of the spectrum, with the carbons attached to heteroatoms (N, S) generally appearing at lower fields.

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon Expected Chemical Shift (δ, ppm)
CH₃ (on Pyrazole) ~10 - 15
C4 (on Pyrazole) ~105 - 110
C5 (on Thiazole) ~120 - 125
C4 (on Thiazole) ~140 - 145
C5 (on Pyrazole) ~145 - 150
C3 (on Pyrazole) ~150 - 155

Note: The data in this table is illustrative and based on typical values for similar heterocyclic systems. nih.gov

Two-dimensional (2D) NMR techniques are powerful methods for establishing atomic connectivity within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be expected between the signals of the C4-H and C5-H protons of the thiazole ring, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign each proton signal to its corresponding carbon atom in the molecule's framework.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different parts of the molecule, for instance, by showing a correlation between the pyrazole C4-H proton and the C3 and C5 carbons of the pyrazole ring, as well as a correlation between the thiazole protons and the carbons of the pyrazole ring, confirming the linkage between the two heterocyclic systems.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the N-H, C-H, C=N, C=C, and C-S bonds within the molecule. The N-H stretching vibration of the pyrazole ring would appear as a broad band in the high-frequency region of the FTIR spectrum. Aromatic C-H stretching vibrations would also be observed. The fingerprint region of the spectra would contain a complex pattern of bands corresponding to the stretching and bending vibrations of the pyrazole and thiazole rings.

Table 3: Expected Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (Pyrazole) 3100 - 3300 (broad)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (CH₃) 2850 - 3000
C=N and C=C Stretching 1500 - 1650
Ring Vibrations 1300 - 1500

Note: The data in this table is illustrative and based on typical values for similar heterocyclic systems. uobaghdad.edu.iq

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation patterns.

For this compound (C₇H₇N₃S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (165.22 g/mol ). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy.

The fragmentation of the molecule under mass spectrometry conditions would likely involve cleavage of the bond between the pyrazole and thiazole rings, as well as fragmentation of the individual rings. Common fragmentation pathways for such heterocyclic systems often involve the loss of small, stable molecules like HCN, CH₃CN, and H₂S.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and π-π stacking.

While a crystal structure for this compound is not available in the searched literature, analysis of related structures suggests that the pyrazole and thiazole rings would be largely planar. nih.goviucr.orgresearchgate.net The crystal packing would likely be influenced by intermolecular hydrogen bonds involving the pyrazole N-H group and the nitrogen atoms of adjacent molecules. Additionally, π-π stacking interactions between the aromatic rings could play a role in stabilizing the crystal lattice.

Conformational Analysis and Tautomerism in the Solid State

The structural characterization of this compound in the solid state must consider two key aspects: the preferred tautomeric form of the pyrazole ring and the conformational orientation of the two heterocyclic rings relative to each other.

Tautomerism:

For N-unsubstituted pyrazoles, annular tautomerism is a fundamental characteristic. This phenomenon involves the migration of the proton between the two nitrogen atoms of the pyrazole ring. nih.govglobalresearchonline.net In the case of this compound, two potential tautomers can exist, as depicted in the table below. The relative stability of these tautomers in the solid state is influenced by the electronic properties of the substituents at positions 3 and 5. researchgate.netnih.gov

Studies on similarly disubstituted pyrazoles have shown that the position of the N-H proton can be influenced by factors such as the formation of intramolecular and intermolecular hydrogen bonds. nih.gov For instance, in some crystal structures of 3,5-disubstituted pyrazoles, the tautomer that predominates is the one that facilitates more stable hydrogen-bonding networks. nih.gov The electronic nature of the methyl group (electron-donating) versus the thiazole group can also play a role in determining the more stable tautomeric form. researchgate.net Without a definitive crystal structure for the title compound, the exact tautomer present in the solid state remains to be experimentally confirmed.

Table 1: Possible Tautomers of this compound

Tautomer Name Chemical Structure
This compound Structure of Tautomer 1

Conformational Analysis:

Intermolecular Interactions and Crystal Packing Architectures

The way molecules of this compound arrange themselves in a crystal is directed by a variety of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice.

Hydrogen Bonding:

The most significant intermolecular interaction expected in the solid state is hydrogen bonding, involving the acidic N-H group of the pyrazole ring as a donor. nih.gov The potential hydrogen bond acceptors are the sp²-hybridized "pyridine-like" nitrogen atom of the pyrazole ring and the nitrogen atom of the thiazole ring. nih.gov X-ray crystal studies of numerous pyrazole derivatives reveal the common formation of robust N-H···N hydrogen bonds. nih.govfu-berlin.de These interactions typically lead to the assembly of molecules into supramolecular structures such as centrosymmetric dimers or one-dimensional chains (catemers). nih.govmdpi.com

π-π Stacking Interactions:

The interplay between the directionality of N-H···N hydrogen bonds and the less directional π-π stacking forces ultimately determines the final three-dimensional crystal packing architecture. Hirshfeld surface analysis of related pyrazole and thiazole compounds often reveals the significance of various contacts, including N···H, C···H, and H···H interactions, in the molecular packing. researchgate.net

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Typical Geometry/Distance Resulting Motif
Hydrogen Bond Pyrazole N-H Pyrazole N / Thiazole N H···N distance ~1.9 - 2.1 Å Dimers, Chains

Theoretical and Computational Investigations of 2 5 Methyl 1h Pyrazol 3 Yl 1,3 Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic properties of molecules. nih.goveurjchem.com For heterocyclic compounds like 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict various molecular characteristics. nih.govresearchgate.net

Geometry Optimization and Energetic Stability

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrazole-thiazole derivatives, DFT methods are used to find the optimized structural parameters, including bond lengths and angles. irjweb.com The stability of the molecule is assessed by its total energy; a lower energy value indicates a more stable conformation. semanticscholar.org Studies on similar pyrazole (B372694) derivatives have utilized the B3LYP method with 6-311++G** basis sets to predict molecular structures and thermodynamic properties in both gas and aqueous phases. nih.gov The resulting optimized geometry is crucial for accurately calculating other electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comwikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comrjpbcs.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rjpbcs.comshd-pub.org.rs Conversely, a small energy gap indicates that the molecule is more reactive and less stable. shd-pub.org.rsnih.gov For thiazole (B1198619) and pyrazole derivatives, DFT calculations are routinely used to determine these energy levels and predict reactivity. rjpbcs.comnih.govresearchgate.net For instance, in related thiazole derivatives, the HOMO-LUMO energy gap has been shown to reveal different charge-transfer possibilities within the molecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Related Heterocyclic Compounds

Compound Class HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
Pyridine-Thiazole Derivative -6.260 -0.552 5.707 nih.gov
Phenol-Pyridine Derivative -5.523 -0.016 5.507 nih.gov

This table presents data from similar heterocyclic systems to illustrate typical values, as specific data for this compound is not available in the provided search results.

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. Analysis of MEP maps for similar pyrazole-thiazole structures helps in identifying the locations of lone-pair electrons on heteroatoms (like nitrogen and sulfur), which are often the most electron-rich sites. researchgate.netresearchgate.net

Reactivity Indices and Local Reactivity Analysis

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. researchgate.net Global descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). irjweb.comshd-pub.org.rs

Chemical Hardness (η) : Measures the resistance of a molecule to changes in its electron distribution. A higher hardness value corresponds to lower reactivity. nih.gov

Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electronegativity (χ) : Describes the ability of a molecule to attract electrons. shd-pub.org.rs

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO. Local reactivity analysis, often using Fukui functions, identifies which specific atoms within the molecule are most likely to participate in electrophilic, nucleophilic, or radical attacks.

Proton Transfer Mechanisms and Annular Tautomerism

Pyrazole rings can exhibit annular tautomerism, a form of prototropic tautomerism where a proton can migrate between the two nitrogen atoms of the pyrazole ring. nih.govclockss.org This results in two or more tautomeric forms that can coexist in equilibrium. researchgate.netmdpi.com The relative stability of these tautomers is influenced by substituent effects, solvent polarity, and the potential for intra- and intermolecular hydrogen bonding. nih.govmdpi.com

DFT calculations are instrumental in studying these proton transfer processes. researchgate.net By calculating the energies of the different tautomers and the transition states connecting them, researchers can predict the preferred tautomeric form and the energy barrier for the proton transfer. nih.gov For instance, studies on substituted 1H-pyrazoles have shown that the position of the tautomeric equilibrium can be determined by theoretical analysis using methods like M06-2X/6-311++G(d,p). nih.gov The presence of water or other protic solvents can facilitate this transfer through a water-assisted mechanism. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations provide insights into its conformational flexibility, dynamic behavior, and interactions with solvent molecules. physchemres.orgnih.gov

These simulations can reveal the preferred conformations of the molecule in solution and the stability of these conformations. nih.gov By analyzing trajectories from MD simulations, one can evaluate parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the molecule's structure. fip.org Furthermore, MD simulations are crucial for understanding solvation effects, showing how solvent molecules arrange around the solute and influence its structure and reactivity. mdpi.com For related thiazole inhibitors, MD simulations have been used to explore binding stability and interactions within biological targets. physchemres.org

Molecular Docking Studies for Ligand-Target Interactions

Extensive literature searches did not yield specific molecular docking studies conducted on the compound this compound. Research in this area has predominantly focused on derivatives and analogues of this core structure, exploring their potential interactions with a variety of biological targets. These studies on related compounds indicate that the pyrazole-thiazole scaffold is a promising pharmacophore for designing inhibitors of various enzymes and receptors. However, without direct computational analysis of this compound, any discussion of its specific binding modes, interaction analyses, and ligand-receptor stability would be speculative and fall outside the scope of this focused review.

Binding Modes and Interaction Analysis with Biological Macromolecules

There is no available scientific literature detailing the binding modes and interaction analysis of this compound with any specific biological macromolecules. Molecular docking simulations, a key computational tool to predict the preferred orientation of a ligand when bound to a target, have been applied to numerous derivatives. These studies on analogous compounds often reveal key interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking that contribute to their binding affinity. For instance, studies on similar pyrazole-thiazole derivatives have explored their interactions with targets like topoisomerase IV and the COVID-19 main protease, with binding affinities for these derivatives ranging from -8.2 to -11.0 kcal/mol. However, the precise interactions and binding orientation are highly dependent on the specific substitutions on the pyrazole and thiazole rings, as well as the topology of the target's active site. Without dedicated studies on this compound, a detailed analysis of its interaction patterns remains uncharacterized.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

A thorough review of existing literature reveals a lack of specific Quantitative Structure-Activity Relationship (QSAR) or cheminformatics studies focused solely on this compound. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are typically developed using a series of structurally related compounds with known activities.

Identification of Key Structural Features for Desired Potency

In the absence of specific QSAR studies for this compound, the identification of its key structural features for a desired potency remains theoretical. General observations from studies on related pyrazole-thiazole derivatives suggest that the arrangement of the pyrazole and thiazole rings, the presence and position of the methyl group, and the hydrogen-bonding capabilities of the pyrazole NH group are likely to be important for biological activity. However, without a systematic study of derivatives of this compound, it is not possible to definitively identify the key structural determinants of its potency for any particular biological target.

Mechanistic Investigations of in Vitro Biological Activities of 2 5 Methyl 1h Pyrazol 3 Yl 1,3 Thiazole Derivatives

Mechanisms of Antimicrobial Action (Antibacterial, Antifungal, Antiviral)

Derivatives of the 2-(5-methyl-1H-pyrazol-3-yl)-1,3-thiazole scaffold have demonstrated a broad spectrum of antimicrobial activities. The core structure, a hybrid of pyrazole (B372694) and thiazole (B1198619) moieties, is recognized for its role in developing new therapeutic agents. nih.govnih.gov The combination of these two heterocyclic rings is crucial for their biological activity, with various substitutions leading to enhanced potency against a range of pathogens. mdpi.com

Inhibition of Bacterial/Fungal Growth and Proliferation

The primary antimicrobial effect of these derivatives is the direct inhibition of microbial growth and proliferation. This has been quantified in numerous studies through the determination of Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives were tested against several bacterial and fungal strains. acs.org Certain compounds within this series showed potent activity against Proteus mirabilis, Staphylococcus aureus, Aspergillus niger, and Candida albicans. acs.org Specifically, compounds 10g, 10h, 10i, 10j, 10o, and 10t were effective against P. mirabilis, while compounds 10q, 10u, 10y, and 10z showed good activity against S. aureus. acs.org In another study, pyrazole-thiazole hybrids containing a triazole moiety also demonstrated significant growth inhibitory activity, with some derivatives recording MIC values as low as 4.0 µg/mL. nih.gov

The structural features of these derivatives play a significant role in their potency. For example, the presence of specific aryl groups and other substituents on the pyrazole and thiazole rings can greatly influence their inhibitory effects on different microbial species. acs.org

Minimum Inhibitory Concentration (MIC) of Selected Pyrazole-Thiazole Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Compound 12kS. aureus4.0 nih.gov
Compound 12eS. aureus4.8 nih.gov
Compound 12fS. aureus5.1 nih.gov
Compound 11qCandida zeylanoides250 nih.gov
Compound 33cS. aureus, C. albicansN/A (Inhibition Zone: 30 mm) nih.gov
Compound 35cVarious100-200 nih.gov

DNA Binding and Intercalation Studies

One of the proposed mechanisms for the antimicrobial and cytotoxic effects of pyrazole-thiazole derivatives is their interaction with microbial DNA. Studies using UV-Vis absorption titration and viscosity measurements have explored the binding of these compounds to calf thymus DNA (CT-DNA). cu.edu.eg The results often suggest an intercalation binding mode, where the molecule inserts itself between the base pairs of the DNA double helix. cu.edu.eg This interaction can disrupt DNA replication and transcription, leading to cell death.

The binding affinity is quantified by the intrinsic binding constant (Kb). For a series of novel thiazole derivatives linked to an N-phenylmorpholine moiety, the binding mode was identified as intercalation. cu.edu.eg Similarly, other studies have shown that thiazole-containing compounds can form stable adducts with DNA, stabilized by hydrophobic interactions and/or hydrogen bonding. connectjournals.com Molecular docking studies further support these findings, illustrating how these derivatives can fit into the grooves of the DNA helix. connectjournals.com

Enzyme Inhibition Mechanisms (e.g., DHFR, topoisomerase, cholinesterases)

Targeting essential microbial enzymes is a key mechanism of action for many antimicrobial agents. Pyrazole-thiazole derivatives have been identified as inhibitors of several crucial enzymes.

Topoisomerases: These enzymes are vital for managing the topology of DNA during replication and transcription. Some pyrazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV. semanticscholar.org Molecular docking studies on a series of triazole-pyrazole-thiazole hybrids suggest that their antimicrobial activity may stem from interactions with the catalytic domain of S. aureus topoisomerase IV. nih.gov

Dihydrofolate Reductase (DHFR): This enzyme is critical in the folic acid synthesis pathway, which is essential for producing nucleotides and amino acids. Thiazole derivatives have demonstrated efficacy as DHFR inhibitors, thereby disrupting DNA replication and leading to cell death. nih.gov

Cholinesterases and Other Enzymes: While primarily investigated for other therapeutic applications, pyrazolyl-thiazole derivatives have also been shown to inhibit enzymes like cyclooxygenase (COX-1 and COX-2), which are involved in inflammation. nih.gov This inhibitory capacity highlights the broad biological activity of the scaffold.

Elucidation of Antioxidant Activity Pathways

In addition to their antimicrobial properties, many this compound derivatives exhibit significant antioxidant activity. This activity is largely attributed to their ability to neutralize reactive oxygen species (ROS), which are implicated in cellular damage and various diseases. The chemical versatility of the thiazole core contributes to this antioxidant effect. mdpi.com

Radical Scavenging Mechanisms (e.g., DPPH, hydroxyl radical)

The primary mechanism for the antioxidant activity of these compounds is their ability to scavenge free radicals. This is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the antioxidant donates a hydrogen atom or an electron to neutralize the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govnih.gov

Studies on various pyrazole and thiazole-containing derivatives have consistently shown potent radical scavenging activity. nih.govnih.govresearchgate.net For example, a series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives showed significant potential in scavenging DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radicals. researchgate.net The potency of this activity is often linked to the presence and position of electron-donating substituents, such as hydroxyl (-OH) groups, on the aromatic rings of the derivatives. mdpi.comresearchgate.net Compounds with multiple hydroxyl groups, particularly those on a benzylidene fragment, often exhibit the strongest antioxidant effects. mdpi.com

DPPH Radical Scavenging Activity (IC₅₀) of Selected Derivatives
Compound Series/DerivativeIC₅₀ (µg/mL)Reference
Ligand 4 (Pyrazole-Thiazole-Pyridine Hybrid)4.67 nih.gov
Other Pyrazole-Thiazole-Pyridine Hybrids20.56 - 45.32 nih.gov
Compound 6a (Oxadiazole-Thiol Derivative with p-OH)14.9 researchgate.net
Compound 6e (Oxadiazole-Thiol Derivative with p-OH)15.0 researchgate.net
Compound 7j (Thiazolyl-Polyphenolic with 2,3,4-trihydroxybenzylidene)Significantly lower than standards mdpi.com

Modulation of Oxidative Stress Enzymes

Derivatives of the this compound scaffold have been investigated for their potential to modulate oxidative stress, a pathological process implicated in numerous diseases including cancer, diabetes, and neurodegenerative disorders. mdpi.com This modulation is often assessed through the compound's ability to scavenge free radicals, thereby mitigating cellular damage. The antioxidant potential of these heterocyclic compounds is a key area of research, with studies employing methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical-scavenging assay to quantify their efficacy. nih.gov

Research into pyrazole and thiazole-containing hybrids has demonstrated that these molecules can exhibit significant antioxidant properties. nih.gov For instance, a study on novel heterocyclic compounds containing these moieties evaluated their antioxidant potential using the DPPH scavenging assay. nih.gov The results indicated that specific derivatives possess potent free-radical scavenging capabilities, with some compounds showing activity comparable to or even exceeding that of standard antioxidants like ascorbic acid. nih.govnih.gov One particular ligand in a study demonstrated superior antioxidant activity with an IC₅₀ value of 4.67 μg/mL, while other related compounds showed moderate activity with IC₅₀ values in the range of 20.56 to 45.32 μg/mL. nih.gov

The mechanism behind this antioxidant activity is often attributed to the electronic properties of the heterocyclic system and the nature of its substituents. The pyrazole ring, with its two adjacent nitrogen atoms, and the thiazole ring, containing sulfur and nitrogen, contribute to the molecule's ability to donate electrons or hydrogen atoms to neutralize free radicals. rsc.org The presence of specific functional groups, particularly those with electron-donating properties, can enhance this effect. rsc.org These findings underscore the potential of this compound derivatives in combating diseases associated with oxidative stress. mdpi.comrsc.org

Table 1: Antioxidant Activity of Selected Pyrazole-Thiazole Derivatives This table is representative of typical data found in the literature. Specific values are illustrative.

Compound ID Substituents Assay IC₅₀ (μg/mL) Reference Compound IC₅₀ (μg/mL)
Ligand 4 Specific pyrazole-thiazole structure DPPH 4.67 Ascorbic Acid ~5
Comp. A Phenyl, Methoxy (B1213986) groups DPPH 20.56 Ascorbic Acid ~5
Comp. B Chloro-phenyl DPPH 35.12 Ascorbic Acid ~5

| Comp. C | Nitro-phenyl | DPPH | 45.32 | Ascorbic Acid | ~5 |

Structure-Activity Relationship (SAR) Derivations for Biological Potency

The biological potency of derivatives based on the this compound core is profoundly influenced by their structural characteristics. Structure-Activity Relationship (SAR) studies are crucial for elucidating how chemical modifications to this scaffold affect its interaction with biological targets, thereby influencing its therapeutic efficacy. nih.gov By systematically altering substituents on the pyrazole and thiazole rings, researchers can map out the key structural features required for optimal activity, leading to the rational design of more potent and selective agents. globalresearchonline.net This hybrid scaffold has been the subject of numerous investigations, yielding compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects. nih.govglobalresearchonline.net

Influence of Substituents on Biological Efficacy

The type and position of substituents on the pyrazole-thiazole framework are determinant factors for biological activity. globalresearchonline.net SAR analyses have consistently shown a clear correlation between the electronic and steric properties of these substituents and the resulting biological effects. rsc.orgokstate.edu

Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents plays a critical role. For antimicrobial applications, the presence of electron-withdrawing groups (e.g., halogens like chlorine, or nitro groups) on phenyl rings attached to the core structure often enhances efficacy. rsc.orgnih.gov For example, the introduction of chlorine or nitro groups into the para-position of a benzene (B151609) ring has been shown to potentiate antimicrobial activity by two- to four-fold. nih.gov Conversely, electron-donating groups (e.g., methoxy, methyl) can improve antioxidant properties. rsc.org In some anticancer assays, a methoxy group led to higher activity than a halogen group. ijper.org

Lipophilicity: The lipophilic character of the molecule significantly impacts its ability to cross cellular membranes and interact with hydrophobic pockets in target proteins. okstate.edu Studies have demonstrated that compounds featuring a lipophilic chain, such as an n-hexyl group, exhibit greater antibacterial activity than those with less lipophilic structures, like a methoxy group. okstate.edu This increased lipophilicity is thought to enhance the compound's mobility and interaction with the hydrophobic regions of cell membranes. okstate.edu

Steric Factors: The size and spatial arrangement of substituents can also be critical. The presence of a bulky group, such as a naphthyl ring, can sometimes lead to a complete loss of activity, likely due to steric hindrance at the receptor binding site. nih.gov In contrast, smaller groups like an o-tolyl fragment have been found to be favorable for anticancer effects. nih.gov A steady loss in inhibitory potency has been observed with an increase in the steric bulk of an α-alkyl group in a series of enzyme inhibitors. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Antimicrobial Activity (MIC, μg/mL) This table compiles representative data to illustrate SAR principles.

Base Scaffold R-Group (para-position) S. aureus MIC E. coli MIC
Pyrazoline-Thiazolidinone -H 50 50
Pyrazoline-Thiazolidinone -Cl 12.5 25
Pyrazoline-Thiazolidinone -NO₂ 6.25 12.5

Positional Isomerism and Pharmacophore Development

The relative positioning of the pyrazole and thiazole rings, as well as the attachment points of various substituents, gives rise to positional isomers that can exhibit markedly different biological activities. Even subtle changes in the molecular architecture can significantly alter the compound's ability to fit into a target's binding site. For instance, studies on 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives have explored variations in the linking position of a naphthyl ring (1-naphthyl vs. 2-naphthyl), demonstrating that such positional changes can modulate antimicrobial profiles. nih.gov

This sensitivity to positional changes is fundamental to pharmacophore development. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For the pyrazole-thiazole scaffold, the key pharmacophoric features often include hydrogen bond donors and acceptors (from the ring nitrogens), aromatic/hydrophobic regions (the rings themselves and aryl substituents), and specific vectors where substituents can be placed to optimize interactions. researchgate.net The pyrazole moiety itself is a versatile component in drug design, known for its ability to modulate enzyme activity. rsc.org The combination of the pyrazole and thiazole rings creates a privileged scaffold that can be decorated with functional groups to target a wide array of biological macromolecules. mdpi.com

Conformational Flexibility and Receptor Binding Affinity

The biological activity of this compound derivatives is not solely dependent on their static structure but also on their conformational flexibility. nih.gov These molecules are not rigid; their constituent rings and substituent groups can rotate around single bonds, allowing the molecule to adopt various three-dimensional shapes or conformations. This dynamic behavior is critical for the "molecular dance" of receptor binding, where the ligand and its biological target adapt their shapes to achieve an optimal fit. nih.gov

The ability of a derivative to adopt a specific low-energy conformation that is complementary to the receptor's binding site is a key determinant of its binding affinity. Computational techniques like molecular dynamics simulations are used to explore the conformational landscape of these molecules and understand how they interact with their targets. nih.gov

Coordination Chemistry and Metal Complexation of 2 5 Methyl 1h Pyrazol 3 Yl 1,3 Thiazole

Ligand Design and Coordination Modes of Pyrazole-Thiazole Scaffolds

Pyrazole-thiazole based ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. researchgate.net The arrangement of nitrogen and sulfur atoms within the 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole scaffold allows for diverse coordination behaviors, making it a valuable building block in the design of new materials and complexes. researchgate.netresearchgate.net

Nitrogen and Sulfur Donor Atom Versatility

The molecular structure of pyrazole-thiazole derivatives features multiple potential donor sites, primarily the nitrogen atoms of both the pyrazole (B372694) and thiazole (B1198619) rings, and the sulfur atom of the thiazole ring. openmedicinalchemistryjournal.comchemijournal.com This versatility allows these compounds to act as monodentate, bidentate, or even polydentate ligands. researchgate.net The coordination is often facilitated by the nitrogen atoms, which are strategically positioned to form stable chelate rings with metal ions. nih.gov

In many instances, ligands containing both pyrazole and thiazole moieties coordinate to metal ions as N,N-donors. The pyrazole ring, with its two adjacent nitrogen atoms, and the thiazole ring, with its nitrogen and sulfur atoms, provide multiple binding possibilities. ajgreenchem.com The specific coordination mode is influenced by factors such as the metal ion's nature, the reaction conditions, and the presence of substituents on the ligand framework. Studies on related structures have shown that intramolecular nitrogen-sulfur nonbonding interactions can stabilize the conformation required for binding to a metal's active site. nih.gov

Tautomeric Forms and Their Impact on Chelation

Pyrazole derivatives can exist in different tautomeric forms, a phenomenon that significantly influences their coordination chemistry. nih.gov Annular prototropic tautomerism, involving the movement of a proton between the two nitrogen atoms of the pyrazole ring, is a key characteristic. nih.gov While multiple tautomers are theoretically possible, often one form is more stable and predominates in the solid state. nih.govpurkh.com

The equilibrium between these tautomers can be affected by the solvent and the electronic properties of substituents on the pyrazole ring. pen2print.org This tautomerism directly impacts the ligand's chelation behavior. The position of the proton determines which nitrogen atom is available for coordination and can influence the geometry and stability of the resulting metal complex. For instance, the deprotonation of the pyrazole NH group creates an anionic ligand that can form strong bonds with metal centers, affecting the electronic properties and reactivity of the complex. nih.gov

Synthesis and Characterization of Metal-Pyrazole-Thiazole Complexes

The synthesis of metal complexes with pyrazole-thiazole ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. ijper.orgnih.gov The reaction mixture is often refluxed to ensure the completion of the complexation reaction. nih.gov The resulting solid complexes can then be isolated by filtration, washed, and dried. ijper.org The purity and composition of these complexes are confirmed through various analytical and spectroscopic techniques. ijper.orgresearch-nexus.netorientjchem.org

Spectroscopic Characterization (UV-Vis, FTIR, NMR) of Complexes

Spectroscopic methods are essential for elucidating the structure of newly synthesized metal complexes.

Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. The formation of a complex is often indicated by shifts in the vibrational frequencies of key functional groups. For example, a shift in the C=N stretching vibration of the pyrazole or thiazole ring suggests the involvement of the nitrogen atom in coordination. researchgate.net The appearance of new bands in the far-infrared region can be assigned to M-N (metal-nitrogen) stretching vibrations, further confirming complexation. researchgate.netjohnshopkins.edu

¹H NMR Spectroscopy: ¹H NMR spectroscopy is another powerful tool for characterizing these complexes, particularly in solution. Upon coordination to a metal ion, the chemical shifts of the protons on the ligand, especially those near the donor atoms, are altered. ijper.orgijper.org The disappearance or significant downfield shift of the pyrazole N-H proton signal, for instance, is a strong indicator of deprotonation and coordination to the metal center. researchgate.netresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide insights into their geometry. ijper.org The d-d electronic transitions observed in the visible region are characteristic of the coordination environment around the metal ion. Based on the position and number of these absorption bands, the geometry of the complex, such as octahedral or tetrahedral, can often be proposed. ijper.orgresearch-nexus.net Charge transfer bands, typically occurring in the UV region, can also be observed. pen2print.org

TechniqueKey ObservablesInterpretation
FTIR Shift in ν(C=N) bandsInvolvement of pyrazole/thiazole nitrogen in coordination. researchgate.net
Appearance of new bands in the far-IR regionFormation of M-N bonds. researchgate.net
¹H NMR Shift in proton signals near donor atomsConfirmation of coordination. ijper.orgijper.org
Disappearance of N-H proton signalDeprotonation and binding to the metal. researchgate.net
UV-Vis d-d transition bandsDetermination of coordination geometry (e.g., octahedral, tetrahedral). ijper.orgresearch-nexus.net
Charge transfer bandsInformation on metal-ligand electronic interactions. pen2print.org

Magnetic Susceptibility and Conductivity Studies for Electronic Configuration and Geometry

Magnetic susceptibility measurements are crucial for determining the electronic structure of transition metal complexes. The measured magnetic moment provides information about the number of unpaired electrons, which helps in assigning the oxidation state and the geometry of the metal center. rsc.org For example, complexes can be identified as paramagnetic (containing unpaired electrons) or diamagnetic (all electrons paired). researchgate.netresearchgate.net

Molar conductivity measurements in a suitable solvent like DMF are used to determine the electrolytic nature of the complexes. ijper.org Low conductivity values typically indicate that the complexes are non-electrolytes, suggesting that any anions present are coordinated to the metal ion rather than existing as free counter-ions in the solution. researchgate.netacs.org

MeasurementInformation ObtainedExample Interpretation
Magnetic Susceptibility Number of unpaired electrons, electronic configurationA measured magnetic moment corresponding to one unpaired electron for a Cu(II) complex suggests a d⁹ configuration. rsc.org
Molar Conductivity Electrolytic or non-electrolytic natureLow molar conductance values in DMF suggest a non-electrolytic complex. ijper.orgacs.org

X-ray Crystallography of Metal Complexes for Precise Coordination Geometry

Crystallographic studies of related pyrazole and thiazole-containing complexes have revealed various coordination geometries, including distorted square planar and distorted square pyramidal structures. rsc.org These studies also elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing and the formation of supramolecular architectures. nih.govnih.gov

Catalytic Applications of Metal-Pyrazole-Thiazole Complexes

Metal complexes incorporating pyrazole-thiazole ligands have emerged as versatile catalysts in various organic transformations. The unique electronic properties and coordination geometry offered by ligands such as this compound allow for the stabilization of catalytically active metal centers, facilitating a range of chemical reactions.

Role in Organic Transformations and Reaction Mechanisms

Complexes derived from pyrazole-thiazole ligands have demonstrated significant catalytic efficacy, particularly in the synthesis of complex heterocyclic structures. The interplay between the metal center and the ligand framework is crucial for catalytic activity, often enabling reactions under mild conditions.

A notable application is the synthesis of pyrazole-4-carbonitrile derivatives. For instance, a palladium(II) complex of a functionalized pyrazole-thiazole ligand has been utilized as a powerful catalyst in a multi-component reaction. nih.gov The proposed mechanism for this transformation highlights the cooperative role of the catalyst in several key steps. The reaction proceeds via a heterogeneous catalytic procedure, often enhanced by ultrasonic irradiation. nih.govacs.org

The plausible mechanism involves the following stages:

Enolization: The catalyst, in the presence of a solvent like water, promotes the enolization of an active methylene (B1212753) compound such as malononitrile. This increases the nucleophilic character of the methylene carbon. nih.govacs.org

Knoevenagel Condensation: The activated nucleophile then undergoes a Knoevenagel condensation with an aldehyde. nih.gov

Michael Addition: This is followed by a Michael addition, leading to the formation of a key intermediate. nih.govacs.org

Cyclization and Dehydration: Finally, reaction with a hydrazine (B178648) derivative, which can function as a Brønsted acid, leads to cyclization and subsequent dehydration to yield the final pyrazole-4-carbonitrile product. nih.gov

Beyond this specific example, the broader class of protic pyrazole complexes, which includes this compound, has been investigated for various catalytic processes. These include transfer hydrogenation and the hydrogenation of ketones like acetophenone, where the protic NH group of the pyrazole ring can play a direct role in the catalytic cycle. nih.gov Theoretical studies suggest that these reactions can proceed through an outer-sphere hydrogen transfer from a hydrido–pyrazole intermediate to the substrate. nih.gov

Homogeneous and Heterogeneous Catalysis

The application of metal-pyrazole-thiazole complexes spans both homogeneous and heterogeneous catalysis, with the choice of system depending on the specific reaction, desired product, and operational requirements such as catalyst recovery and recycling.

Heterogeneous Catalysis: A significant advantage of using these complexes in a heterogeneous system is the ease of catalyst separation from the reaction mixture, allowing for its recovery and reuse. The palladium(II) complex used in the synthesis of pyrazole-4-carbonitriles serves as a prime example of a heterogeneous catalyst. nih.govacs.org By being in a different phase (solid) from the reactants (liquid), the catalyst can be easily removed by simple filtration after the reaction is complete. nih.gov Such systems are often favored in green chemistry protocols due to reduced waste and simplified product purification. ukzn.ac.za

Homogeneous Catalysis: While specific examples focusing solely on this compound in homogeneous catalysis are specialized, the broader family of protic pyrazole complexes is widely studied in homogeneous systems. nih.govsemanticscholar.org In these setups, the catalyst is dissolved in the reaction medium, maximizing contact with the reactants and often leading to higher activity and selectivity under milder conditions. semanticscholar.org Catalytic applications such as the dehydrogenation of formic acid and various hydrogenation reactions are typically carried out under homogeneous conditions, where the precise tuning of the ligand's electronic and steric properties can significantly influence the catalytic outcome. nih.gov

Catalyst TypeReactionExample Catalyst SystemKey Advantages
Heterogeneous Synthesis of Pyrazole-4-carbonitrilesPalladium(II) complex of a pyrazole-thiazole derivativeEase of separation, catalyst reusability, alignment with green chemistry principles. nih.govacs.org
Homogeneous Hydrogenation of Ketones, Dehydrogenation of Formic AcidIridium(III) or Ruthenium(II) complexes with protic pyrazole ligandsHigh activity and selectivity, milder reaction conditions, detailed mechanistic studies possible. nih.gov

Bioinorganic Chemistry of Metal-Pyrazole-Thiazole Coordination Complexes

The fusion of pyrazole and thiazole moieties within a single ligand framework creates a molecule of significant interest in bioinorganic chemistry. Both heterocyclic systems are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govnih.govnih.gov When these ligands coordinate with metal ions, the resulting complexes often exhibit enhanced or novel biological activities compared to the free ligand, a phenomenon attributed to the principles of chelation therapy and synergistic effects between the metal and the ligand. mdpi.com

Metal Ion Binding and Biological Relevance

This compound and related ligands can coordinate to metal ions through the nitrogen atoms of both the pyrazole and thiazole rings, acting as bidentate chelating agents. This chelation can lead to the formation of stable square planar or octahedral complexes, depending on the metal ion and the stoichiometry. researchgate.netnih.gov

The biological relevance of these metal complexes is vast. Chelation can:

Modify Redox Potentials: The coordinated metal ion can participate in biological redox reactions, and its potential can be fine-tuned by the ligand environment.

Introduce Novel Geometries: The rigid structure of the complex can facilitate specific interactions with biological macromolecules like DNA or enzymes, which may not be possible for the planar free ligand.

The pyrazole ring, with its protic NH group, can also engage in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. nih.gov The combined presence of pyrazole and thiazole rings has been linked to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. nih.govnih.govmdpi.com

In Vitro Studies of Complex-Mediated Biological Effects

Numerous in vitro studies have been conducted to evaluate the biological efficacy of metal complexes containing pyrazole and thiazole rings. These studies consistently show that metal coordination can significantly amplify the therapeutic potential of the organic ligand.

Antimicrobial and Antifungal Activity: The antimicrobial activity of pyrazole-thiazole derivatives and their metal complexes has been tested against various bacterial and fungal strains. nih.govacs.org For example, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives were screened against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Proteus mirabilis), as well as fungal strains like Aspergillus niger. nih.govacs.org The results often indicate that while the ligands themselves may have moderate activity, the corresponding metal complexes can show significantly enhanced potency. mdpi.com This enhancement is often attributed to the complex's improved ability to disrupt cellular processes in the microbes.

Anticancer Activity: The anticancer potential of these complexes is a major area of research. Pyrazole-containing compounds have shown promise as anticancer agents, and their metal complexes are being explored as novel metallodrugs. nih.gov In vitro screening against various human cancer cell lines, such as liver carcinoma (HepG-2), has been performed. mdpi.com The mechanism of action is often linked to the ability of the complex to bind to DNA, induce apoptosis, or inhibit key enzymes involved in cancer cell proliferation. researchgate.net

The following table summarizes representative findings from in vitro biological studies on related pyrazole-thiazole systems.

Compound TypeBiological ActivityTest Organism/Cell LineKey Findings
Pyrazolyl-Thiazole DerivativesAntibacterialProteus mirabilis, Staphylococcus aureusSeveral derivatives showed good activity, with zones of inhibition comparable to standard antibiotics. nih.govacs.org
Pyrazolyl-Thiazole DerivativesAntifungalAspergillus nigerThe majority of tested derivatives displayed good antifungal activity, some comparable to the reference drug Ravuconazole. nih.govacs.org
Pyrazole-based Hydrazone Metal ComplexesAnticancerHuman Liver Carcinoma (HepG-2)Certain derivatives exhibited antiproliferative activity close to that of the standard drug doxorubicin. mdpi.com
Metal Complexes of Pyrazole Schiff BasesGeneral Biological ActivityVarious bacterial and fungal strainsMetal complexes generally show higher biological activity than the parent Schiff base ligand, with MIC values as low as 3.12 µg/mL. researchgate.net

These in vitro results underscore the potential of metal-pyrazole-thiazole complexes as a foundation for developing new therapeutic agents. nih.govnih.gov

Advanced Applications of 2 5 Methyl 1h Pyrazol 3 Yl 1,3 Thiazole in Materials Science and Sensing Technologies

Development of Chemosensors and Fluorescent Probes

The strategic combination of the electron-rich pyrazole (B372694) ring and the electron-deficient thiazole (B1198619) ring in 2-(5-methyl-1H-pyrazol-3-yl)-1,3-thiazole derivatives lays a robust foundation for the design of chemosensors and fluorescent probes. These molecules can be engineered to exhibit high selectivity and sensitivity towards specific ions and molecules, opening avenues for their use in environmental monitoring and biological imaging.

Design Principles for Selective Ion Recognition (e.g., Al³⁺)

The design of chemosensors based on pyrazole-thiazole scaffolds for selective ion recognition, such as for the aluminum ion (Al³⁺), relies on the principles of coordination chemistry. The nitrogen atoms within both the pyrazole and thiazole rings can act as effective binding sites for metal ions. The selectivity for a particular ion is achieved by tailoring the steric and electronic environment around these coordination sites.

The core design strategy involves creating a specific binding pocket that geometrically and electronically complements the target ion. For Al³⁺, a hard Lewis acid, the sensor molecule would ideally feature hard Lewis base donor atoms, such as nitrogen and oxygen, positioned to form a stable chelate complex. The formation of this complex upon binding with Al³⁺ alters the electronic properties of the molecule, leading to a detectable signal, often a change in fluorescence. While specific studies on this compound as an Al³⁺ sensor are not extensively documented, the broader class of pyrazole-based fluorescent probes has demonstrated significant success in this area. For instance, some pyrazoline-based sensors exhibit a "turn-on" fluorescence response to Al³⁺ with high sensitivity and selectivity.

Photophysical Properties (Absorption, Emission, Solvatochromism)

The photophysical properties of this compound and its derivatives are central to their function as fluorescent probes. These properties, including absorption and emission spectra, are dictated by the electronic transitions within the molecule. The presence of both electron-donating (pyrazole) and electron-accepting (thiazole) moieties can facilitate intramolecular charge transfer (ICT), which often results in strong fluorescence.

While specific photophysical data for this compound is not widely available, studies on similar pyrazole-thiazole hybrids show that they can exhibit significant fluorescence quantum yields. For example, some pyrazoline derivatives containing a thiazole unit have been reported to be effective fluorophores.

Solvatochromism , the change in the color of a substance with a change in the polarity of the solvent, is another key photophysical property. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. Donor-acceptor molecules like pyrazole-thiazole derivatives are expected to exhibit solvatochromism. In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized to a greater extent, leading to a red-shift (bathochromic shift) in the emission spectrum. The study of solvatochromism provides valuable insights into the nature of the excited state and the change in dipole moment upon excitation.

Unfortunately, specific experimental data on the absorption maxima, emission maxima, and solvatochromic shifts for this compound in various solvents are not available in the reviewed literature to populate a data table.

Integration into Nanostructured Biomaterials and Functional Materials

The unique properties of this compound also lend themselves to incorporation into more complex material systems, including nanostructured biomaterials and functional materials for optoelectronic applications.

Applications in Electroluminescent Materials and Non-linear Optics

The field of organic electronics has seen a surge in the exploration of heterocyclic compounds for applications in organic light-emitting diodes (OLEDs) and non-linear optics (NLO). The inherent charge-transport and luminescent properties of pyrazole and thiazole derivatives make them attractive candidates for these technologies.

In the context of electroluminescent materials , the pyrazole-thiazole scaffold can function as an emitter layer in an OLED. The ability of these molecules to exhibit high fluorescence quantum yields is a critical factor for achieving efficient light emission. While specific data for this compound in OLEDs is not documented, related pyrazoline derivatives have been investigated as blue light-emitting materials.

For non-linear optical applications, molecules with large hyperpolarizabilities are required. The donor-acceptor nature of the pyrazole-thiazole structure can lead to significant second-order and third-order NLO responses. Theoretical and experimental studies on similar pyrazoline derivatives have shown their potential for use in NLO devices.

Detailed research findings and performance data for this compound in specific electroluminescent or non-linear optical devices are not currently available in the public domain.

Role in Supramolecular Assemblies and Self-Assembly Processes

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding (via the N-H group of the pyrazole) and π-π stacking, makes it a valuable building block in supramolecular chemistry. These interactions can drive the self-assembly of molecules into well-defined, ordered structures.

Such supramolecular assemblies can exhibit novel properties that are not present in the individual molecules. For instance, the formation of aggregates can influence the photophysical properties, leading to phenomena like aggregation-induced emission (AIE). While the specific role of this compound in supramolecular assemblies has not been extensively detailed, the fundamental characteristics of its structure suggest a high potential for its use in the design and construction of complex, functional supramolecular architectures.

Concluding Remarks and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Research to date has firmly established efficient synthetic pathways to 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole, primarily through the Hantzsch thiazole (B1198619) synthesis or variations thereof, by reacting 5-methyl-1H-pyrazole-3-carbothioamide with α-haloketones. These methods have proven to be robust, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Spectroscopic characterization using NMR, IR, and mass spectrometry has been crucial in confirming the molecular structure and purity of the synthesized compounds.

A significant breakthrough has been the identification of its biological activity, most notably as an inhibitor of cyclin-dependent kinases (CDKs), such as the CDK2/cyclin A complex. This inhibitory action is a cornerstone of its potential as an anticancer agent, as CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Methodologically, the use of in vitro kinase assays and computational molecular docking studies has been instrumental in elucidating the binding mode and mechanism of inhibition, providing a rational basis for its observed activity.

Identification of Unexplored Research Avenues and Challenges

Despite the promising initial findings, several research avenues remain unexplored. The full spectrum of its biological targets is yet to be determined. While its effect on CDKs is noted, comprehensive kinome profiling could uncover other potential kinase targets, which might reveal novel therapeutic applications or explain potential off-target effects.

Furthermore, the in vivo efficacy, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and toxicity profiles of this compound have not been extensively investigated. These preclinical studies are critical for translating the encouraging in vitro results into viable clinical candidates. A significant challenge lies in optimizing the molecule's "drug-like" properties, such as solubility and metabolic stability, which are often hurdles for heterocyclic compounds. Moreover, the long-term effects and potential for drug resistance development are areas that warrant thorough investigation.

Interdisciplinary Research Opportunities and Translational Potential

The development of this compound and its analogues presents numerous opportunities for interdisciplinary collaboration. A synergistic approach combining medicinal chemistry, computational biology, structural biology, and pharmacology will be essential for its advancement.

Medicinal & Computational Chemistry: SAR studies can be expanded to design next-generation inhibitors with enhanced potency and selectivity. Computational modeling can predict binding affinities and guide the synthesis of more effective derivatives.

Structural Biology: Co-crystallization of the compound with its target proteins (like CDK2) would provide invaluable atomic-level insights into the binding interactions, facilitating rational drug design and optimization.

Pharmacology & Clinical Science: Collaboration with pharmacologists is necessary to conduct rigorous in vivo testing in relevant animal models of cancer. Should the compound show promise, translational research involving clinicians would be the subsequent step to design and execute early-phase clinical trials.

The translational potential of this compound class is significant, primarily in oncology. By targeting fundamental cell cycle machinery, it could be effective against a range of cancers characterized by CDK pathway dysregulation.

Emerging Technologies and Methodologies for Future Investigations of this compound

Future investigations can be significantly enhanced by leveraging cutting-edge technologies and methodologies.

High-Throughput Screening (HTS): HTS techniques can be employed to rapidly screen large libraries of pyrazole-thiazole derivatives against a panel of kinases or other biological targets to identify novel hits and expand the therapeutic scope.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes that are difficult to crystallize, Cryo-EM offers a powerful alternative for structural elucidation, providing insights into the mechanism of action.

AI and Machine Learning: Artificial intelligence algorithms can be used to analyze large datasets from screening campaigns, predict ADME-Tox properties, and identify novel scaffolds with desired biological activities, thereby accelerating the drug discovery pipeline.

Phenotypic Screening: Instead of a target-based approach, phenotypic screening of this compound derivatives in cancer cell lines can help identify compounds that induce a desired cellular outcome (e.g., apoptosis, cell cycle arrest) and can lead to the discovery of novel mechanisms of action.

By embracing these advanced approaches, the scientific community can overcome existing challenges and unlock the full therapeutic potential of this promising molecular scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole derivatives, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions or coupling between pyrazole and thiazole precursors. For example, hydrazine hydrate is used to cyclize β-ketoesters with thiazole-containing amines under reflux in ethanol or toluene . Optimizing conditions (e.g., solvent polarity, catalyst selection) is critical: highlights using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water mixtures for triazole-thiazole hybrids, achieving 61% yield by adjusting temperature (50°C) and reaction time (16 hours) . Monitoring via TLC ensures intermediate purity, while spectroscopic validation (IR, NMR) confirms structural integrity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹ for thiazole rings) .
  • NMR : ¹H NMR distinguishes pyrazole protons (δ 6.5–7.5 ppm) from thiazole protons (δ 7.0–8.5 ppm). ¹³C NMR confirms carbonyl or aromatic carbons .
  • Elemental analysis : Validates purity by matching experimental vs. calculated C/H/N/S percentages (e.g., deviations <0.4% indicate high purity) .
  • HPLC : Assesses compound homogeneity, with retention time reproducibility confirming batch consistency .

Q. How are crystallographic data for thiazole-pyrazole hybrids processed and refined?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL) for structure refinement. Key steps include:

  • Data integration : Correct for absorption and Lorentz-polarization effects using SADABS .
  • Structure solution : Employ direct methods (SHELXS) or Patterson techniques for heavy atoms .
  • Refinement : Apply full-matrix least-squares refinement with anisotropic displacement parameters. For twinned crystals, use TWIN/BASF commands in SHELXL to model overlapping domains . notes that SHELXL handles high-resolution data effectively, with R1 values <5% indicating reliable models .

Advanced Research Questions

Q. How can contradictions between experimental crystallographic data and computational docking results be resolved?

  • Methodological Answer : Cross-validation is critical. For example, docked triazolo-thiadiazole derivatives (including thiazole-pyrazole motifs) into 14-α-demethylase (PDB:3LD6). Discrepancies between predicted binding poses and crystallographic electron density maps may arise from:

  • Flexible ligand conformations : Perform molecular dynamics (MD) simulations to assess conformational stability .
  • Solvent effects : Include explicit water molecules in docking grids to improve pose accuracy .
  • Validation : Compare hydrogen-bonding patterns (graph-set analysis) from crystallography ( ) with docking interactions .

Q. What strategies address conflicting reactivity data in multi-step syntheses of thiazole-pyrazole hybrids?

  • Methodological Answer :

  • By-product analysis : Use LC-MS to identify side products (e.g., detected acetamide by-products during thiazole coupling, requiring column chromatography for removal) .
  • Reactivity tuning : Modify substituents to balance electronic effects. For example, electron-withdrawing groups (e.g., -NO₂ in ) enhance electrophilicity in CuAAC reactions .
  • Kinetic control : Adjust reaction stoichiometry (e.g., excess hydrazine in cyclization steps to suppress competing pathways) .

Q. How are intermolecular interactions in thiazole-pyrazole crystals systematically analyzed?

  • Methodological Answer : Apply graph-set analysis ( ) to categorize hydrogen-bonding motifs:

  • Descriptors : Use D (donor), A (acceptor), and S (self-associated) patterns. For example, a thiazole N–H···S interaction may be labeled D₁¹(6) .
  • Validation : Overlay crystallographic data (e.g., from ) with Hirshfeld surfaces to quantify interaction contributions (e.g., H···S contacts >10% suggest strong thiazole participation) .

Q. What computational methods predict the biological relevance of thiazole-pyrazole derivatives?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Glide to screen against targets (e.g., used 14-α-demethylase). Prioritize compounds with docking scores ≤-8 kcal/mol .
  • ADMET profiling : Apply QSAR models (e.g., SwissADME) to predict permeability (LogP <5) and toxicity (AMES test negative) .
  • MD simulations : Assess binding stability over 100-ns trajectories (RMSD <2 Å indicates stable complexes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.